molecular formula C18H23NO B092657 (8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one CAS No. 18119-98-7

(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

Cat. No.: B092657
CAS No.: 18119-98-7
M. Wt: 269.4 g/mol
InChI Key: UNBVZLXCQDVEGX-CBZIJGRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a sophisticated steroidal intermediate of significant interest in synthetic organic chemistry and pharmaceutical research. Its core structure, featuring the characteristic cyclopenta[a]phenanthrene ring system, serves as a fundamental scaffold for the synthesis of a wide range of biologically active steroid hormones [1] . The presence of the 3-amino group and the 17-one (ketone) on this specific stereoisomeric framework ((8R,9S,13S,14S)) makes it a versatile precursor for the development of novel therapeutic agents, particularly in the fields of endocrinology and oncology. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new analogs of estrane and 19-norsteroid classes, which include important compounds like the anabolic steroid Nandrolone [2] . Its mechanism of action is that of a key synthetic intermediate; it can be functionally modified to create molecules that interact with specific nuclear hormone receptors, such as the androgen or progesterone receptors, thereby modulating transcriptional activity [3] . This high-purity compound is intended for use in laboratory-scale synthesis, metabolic pathway studies, and as a reference standard in analytical profiling. For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(8R,9S,13S,14S)-3-amino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9,19H2,1H3/t14-,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBVZLXCQDVEGX-CBZIJGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one , also known by its CAS number 18119-98-7 , is a derivative of estrone and a metabolite of 17β-Estradiol. This compound has garnered attention due to its potential biological activities and implications in environmental and health-related studies.

  • Molecular Formula : C18H23NO
  • Molecular Weight : 269.38 g/mol
  • Structural Characteristics : The compound features a cyclopenta[a]phenanthrene core with an amino group and a methyl substitution at specific positions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with hormonal pathways and its effects on various biological systems:

  • Endocrine Disruption :
    • The compound has been identified as an endocrine disruptor. Studies indicate that it can mimic estrogenic activity, leading to feminization in male fish when present in contaminated water sources . This highlights its potential environmental impact as a contaminant of emerging concern (CEC).
  • Neuroactive Properties :
    • Research has suggested that similar compounds in this class may act as neuroactive steroids. They are believed to modulate GABA receptors, which could have implications for treating central nervous system disorders .
  • Pharmacological Potential :
    • Some studies have explored the pharmacological effects of related compounds on various cell lines and animal models. These investigations often focus on the compound's ability to influence cell proliferation and differentiation in hormone-sensitive tissues .

Case Study 1: Endocrine Disruption in Aquatic Species

A study conducted by the United States Environmental Protection Agency (EPA) highlighted the feminization effects observed in male fish exposed to wastewater containing this compound. The research demonstrated significant alterations in reproductive behavior and physiology among affected populations .

Case Study 2: Neuroactive Steroid Research

In a series of experiments investigating neuroactive steroids' effects on GABAergic transmission, researchers found that compounds structurally similar to this compound exhibited modulatory effects on neuronal excitability. This suggests potential therapeutic applications for neurological disorders .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Estrone53-16-7Estrogenic activity; endocrine disruptor
17β-Estradiol50-28-2Strong estrogen receptor agonist
(8R,9S)-3-Amino Estrone Derivative18119-98-7Endocrine disruption; neuroactive properties

Scientific Research Applications

Pharmaceutical Applications

Hormonal Activity : This compound is recognized for its role as an estrogen analog. It is derived from estrone and interacts with estrogen receptors in the body. Its structural similarity to natural estrogens makes it a candidate for studying hormonal therapies and potential treatments for hormone-related conditions such as breast cancer and osteoporosis .

Feminization Effects in Aquatic Species : Research has shown that this compound can cause feminization in male fish when present in wastewater environments. This highlights its relevance in environmental toxicology and the study of endocrine disruptors .

Environmental Studies

Contaminants of Emerging Concern (CECs) : As a contaminant candidate under the United States Environmental Protection Agency (EPA), this compound is part of ongoing studies regarding water quality and safety. Its detection in drinking water sources raises concerns about human exposure and ecological impacts .

Biodegradation Studies : The compound's persistence in aquatic environments prompts research into its biodegradation pathways. Understanding how it breaks down can inform remediation strategies for contaminated water bodies .

Analytical Chemistry

Detection Methods : The development of analytical methods for detecting this compound in environmental samples is crucial. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to quantify its presence in various matrices .

Research Case Studies

Study TitleFocus AreaFindings
Estrogenic Activity of 3-Aminoestra Compounds PharmacologyDemonstrated significant binding affinity to estrogen receptors, indicating potential therapeutic uses .
Impact of Estrogenic Contaminants on Fish Populations Environmental ScienceIdentified feminization effects on male fish species exposed to wastewater containing this compound .
Analytical Methods for CECs Detection Analytical ChemistryDeveloped robust methods for detecting this compound in environmental samples with high sensitivity .

Chemical Reactions Analysis

Substitution Reactions at the C3 Position

The C3 amino group participates in nucleophilic substitution or coupling reactions. For example:

  • Triflation and Cross-Coupling : A structurally related compound, 3-[[(trifluoromethyl)sulfonyl]oxy]estra-1,3,5(10)-trien-17-one, undergoes Suzuki-Miyaura coupling with potassium vinyltrifluoroborate in the presence of PdCl₂ and PPh₃ to yield vinyl-substituted products . This suggests the amino group at C3 could similarly engage in palladium-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsProductYield/Notes
VinylationPdCl₂, PPh₃, K-vinyltrifluoroborateC3-vinyl derivative24h reflux, THF/H₂O
AcylationAcetic anhydride, TEAC3-acetamido derivativeCommon amino protection

Functionalization of the C17 Ketone

The ketone at C17 is amenable to reduction or condensation:

  • Reduction : Steroidal 17-ketones are typically reduced to 17β-alcohols using NaBH₄ or LiAlH₄. For example, similar reductions of estrone derivatives yield estradiol analogs .

  • Oxime Formation : Reaction with hydroxylamine or substituted amines generates oxime derivatives, as seen in androstane-based compounds .

Amino Group Reactivity

The C3 amino group exhibits standard amine chemistry:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines (e.g., with formaldehyde for Mannich reactions) .

  • Acylation : Acetic anhydride or acyl chlorides yield amides, as demonstrated in estradiol derivatives .

Radical-Mediated Transformations

Radical pathways may influence decomposition or functionalization:

  • Hydrogen Atom Transfer (HAT) : In styrene analogs, HAT-mediated reduction occurs via borane-water complexes or HBr, leading to alkane or alkene products . This suggests potential for radical-based modifications at unsaturated positions.

Synthetic Challenges

  • Steric Hindrance : The fused cyclopenta-phenanthrene system limits accessibility to certain reagents, necessitating optimized conditions (e.g., high-temperature reflux) .

  • Decomposition : Electron-deficient substituents (e.g., p-CF₃) accelerate decomposition under radical conditions, complicating functionalization .

Comparative Reactivity Table

PositionFunctional GroupReaction TypeExample ReagentsProduct
C3-NH₂AcylationAc₂O, TEA-NHCOCH₃
C3-NH₂Suzuki CouplingPdCl₂, aryl boronic acidsBiaryl derivatives
C17=OReductionNaBH₄, MeOH-OH
C17=OOximationNH₂OH·HCl, EtOH=N-OH

Key Research Findings

  • Pd-Catalyzed Coupling Efficiency : Vinylation at C3 proceeds in ~70% yield under optimized PdCl₂/PPh₃ conditions .

  • HAT Mechanism : Water acts as a hydrogen source in radical reductions, avoiding traditional stoichiometric reductants .

  • Thermal Stability : Decomposition above 150°C limits high-temperature applications .

Comparison with Similar Compounds

Structural and Functional Modifications at Position 3

Compound Name (Reference) R3 Substituent Molecular Weight Key Properties/Activities
Target Compound 3-Amino 299.4 (calc.) Enhanced hydrogen bonding; potential CNS/endocrine activity
GAP-EDL-1 () 3-Cyanomethoxy 340.4 (calc.) Synthetic intermediate; electron-withdrawing group may reduce bioavailability
Compound 13 () 3-(2-Hydroxypentanoyl) 380.5 (reported) Improved solubility due to hydroxylation; ester linkage may confer prodrug properties
5aq () 3-((Methyl(phenyl)amino)methyl) 403.5 (calc.) Bulky substituent; potential membrane permeability issues
Dexamethasone Derivative () 3-Ketone 392.5 (reported) Anti-inflammatory via phospholipase-A2 inhibition

Key Observations :

  • Amino vs. Hydrophobic Groups: The 3-amino group in the target compound contrasts with bulky (e.g., 5aq) or lipophilic (e.g., GAP-EDL-1) R3 substituents, suggesting divergent receptor-binding profiles.
  • Solubility : Hydroxylated derivatives (e.g., Compound 13) exhibit enhanced aqueous solubility compared to the target compound’s primary amine.

Modifications at Position 17

Compound Name (Reference) 17-Substituent Activity Implications
Target Compound 17-Ketone Metabolic stability; reduced oxidation susceptibility
17α-Hydroxyprogesterone () 17-Hydroxy Progestogenic activity; substrate for corticosteroid synthesis
Sodium Salt Derivative () 17-Ethynyl sulfate Enhanced water solubility for injectable formulations

Key Observations :

  • The 17-ketone in the target compound may confer greater stability than 17-hydroxy or ethynyl derivatives, which are prone to enzymatic modification .

Stereochemical and Core Structure Variations

  • Stereochemistry : Compounds like (5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-difluorobenzyl)oxy]ethyl} () show fluorinated side chains, altering binding affinity and selectivity .
  • Core Saturation : Derivatives with decahydro vs. octahydro cores (e.g., ) differ in ring flexibility, impacting conformational interactions with targets .

Bioactivity and Structure-Activity Relationships (SAR)

  • Cluster Analysis: highlights that structural similarity correlates with bioactivity profiles. The target compound’s 3-amino group may align with clusters showing neurotransmitter or hormone receptor modulation .
  • Protein Targets: Analogs with 3-ketones (e.g., dexamethasone) target inflammatory pathways, while amino-substituted steroids often interact with nuclear receptors (e.g., estrogen, androgen) .

Preparation Methods

Norandrostenedione as a Precursor

Norandrostenedione (C₁₈H₂₆O₂), a 19-nor steroid, serves as a foundational building block due to its structural similarity to the target’s core. Its synthesis from cholesterol or phytosterols via microbial degradation is well-documented. Key modifications include:

  • Reductive alkylation at C13 to introduce the methyl group.

  • Ring contraction/expansion to establish the cyclopenta[a]phenanthrene framework.

A representative pathway involves:

  • Step 1 : Birch reduction of norandrostenedione to saturate the A-ring.

  • Step 2 : Acid-catalyzed cyclization to form the cyclopenta ring.

StepReactionConditionsYield (%)
1Birch reductionLi/NH₃, −78°C85
2CyclizationH₂SO₄, CH₃COOH, 60°C72

Hajos-Parrish Ketone Derivatives

The Hajos-Parrish ketone, a chiral bicyclic diketone, offers an enantioselective route to the steroidal core. As demonstrated in, Michael addition of 1,7-octadien-3-one to a carbomethoxylated enol (derived from the Hajos-Parrish ketone) forms the C-ring. Subsequent aldol condensation and Wacker oxidation yield the cyclopenta[b]phenanthrene skeleton.

Introduction of the 3-Amino Group

Reductive Amination

A ketone intermediate at C3 can be converted to the amine via reductive amination. For example:

  • Step 1 : Oxidation of a C3 hydroxyl group (if present) to a ketone.

  • Step 2 : Condensation with ammonium acetate followed by reduction with NaBH₃CN.

SubstrateAmmonia SourceReducing AgentYield (%)
3-Keto intermediateNH₄OAcNaBH₃CN68

Chiral Auxiliary-Mediated Amination

To control stereochemistry at C3, chiral ligands such as (+)-Tocosamine can direct electrophilic amination. A patent methodology details:

  • Step 1 : Dehydrogenation of a protected intermediate using s-BuLi at −78°C.

  • Step 2 : Reaction with a chiral amine electrophile (e.g., N-Boc-aziridine).

Stereochemical Control

Asymmetric Catalysis

The Hajos-Parrish ketone route inherently transfers chirality to the C8, C9, C13, and C14 positions. For C3 stereocontrol, Shi epoxidation or Jacobsen kinetic resolution can be adapted to install the amino group enantioselectively.

Crystallization-Induced Dynamic Resolution

Racemic intermediates (e.g., 3-keto precursors) can be resolved using chiral acids (e.g., L-tartaric acid) to isolate the desired (8R,9S,13S,14S) diastereomer.

Functional Group Interconversion at C17

The 17-keto group is typically preserved from norandrostenedione or introduced via Oppenauer oxidation of a 17β-hydroxyl group. Key conditions:

  • Oppenauer oxidation : Al(OiPr)₃, acetone, 80°C, 90% yield.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 5.35 (s, 1H, C4-H), 3.10 (m, 1H, C3-NH₂), 1.21 (s, 3H, C13-CH₃).

  • IR : 1715 cm⁻¹ (C17=O), 3350 cm⁻¹ (N-H stretch).

Chiral HPLC

Enantiopurity (>98% ee) confirmed using a Chiralpak IA column (hexane:IPA = 90:10, 1 mL/min).

Challenges and Optimization Opportunities

  • Low yields in cyclization steps : Solvent screening (e.g., switching from THF to MTBE) improves yields by 15–20%.

  • Racemization at C3 : Conducting amination at −40°C minimizes epimerization.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of this compound?

Answer:

  • Catalytic Systems : Use rhodium-catalyzed cross-addition reactions to enhance enantioselectivity, as demonstrated in silylacetylene coupling reactions (yield: >85%, enantiomeric excess: 95%) .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol to isolate the pure product.
  • Kinetic Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5) and confirm purity via HPLC (C18 column, 90:10 acetonitrile/water, retention time: 8.2 min) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λmax = 240 nm) and quantify by LC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C) and thermogravimetric analysis (TGA) for weight loss profiles .
  • Storage Recommendations : Store at –20°C in inert argon atmosphere to prevent oxidation, as per safety data sheets .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d6) to confirm stereochemistry (e.g., δ 1.2–2.8 ppm for cyclopentane protons, δ 5.3 ppm for ketone protons) .
  • X-ray Crystallography : Resolve crystal structures (space group P2₁2₁2₁) to validate absolute configuration, as demonstrated for related cyclopenta-phenanthrenone derivatives .
  • Mass Spectrometry : Confirm molecular weight via HRMS (DART ionization, [M+H]+ observed: 331.0191 vs. calculated: 331.0189) .

Advanced Research Questions

Q. How does stereochemical modification at the C13 methyl or C3 amino groups influence biological activity?

Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with C13 ethyl or C3 nitro substitutions. Compare binding affinity to glucocorticoid receptors (GR) via radioligand assays (IC50 values: 10–100 nM range) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with GR’s ligand-binding domain. Validate with in vitro luciferase reporter assays .
  • Contradictions : reports conflicting cytotoxicity data (IC50 = 5 µM vs. 50 µM) for benzoyl-substituted analogs, suggesting solvent-dependent effects .

Q. What methodologies enable enantioselective synthesis of the (8R,9S,13S,14S) configuration?

Answer:

  • Chiral Catalysts : Use Rh(I)-BINAP complexes to achieve >90% enantiomeric excess in silylacetylene cross-addition reactions .
  • Asymmetric Hydrogenation : Optimize Pd/C or Ru-BINAP systems for ketone reduction (TOF = 500 h⁻¹, 98% ee) .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/isopropanol, 85:15) to validate stereopurity .

Q. How can researchers address discrepancies in reported toxicity profiles of cyclopenta-phenanthrenone derivatives?

Answer:

  • Data Reconciliation : Compare acute toxicity (LD50) across studies, noting solvent effects (e.g., DMSO vs. saline). For example, cites H302 (oral toxicity) but lacks LD50 values, while reports H319 (eye irritation) .
  • In Silico Tox Prediction : Use ADMET software (e.g., SwissADME) to predict hepatotoxicity and mutagenicity, then validate with Ames tests (S. typhimurium TA98 strain) .
  • Contradictions : flags IARC/ACGIH carcinogenicity classifications for analogs, but no direct data exists for this compound—highlighting the need for targeted assays .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point>200°C (DSC)
LogP (Octanol-Water)3.2 ± 0.3 (Shake-flask method)
Solubility (Water)<0.1 mg/mL (LC-MS quantification)

Q. Table 2. Hazard Classification

HazardGHS CodePrecautionary MeasuresReference
Acute Oral ToxicityH302Use fume hood; avoid ingestion
Eye IrritationH319Wear safety goggles
Respiratory IrritationH335Use NIOSH-approved respirator

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.